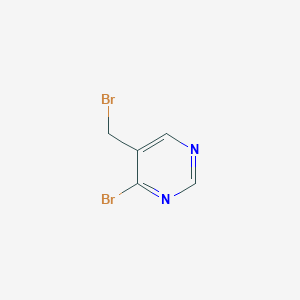

4-Bromo-5-(bromomethyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4Br2N2 |

|---|---|

Molecular Weight |

251.91 g/mol |

IUPAC Name |

4-bromo-5-(bromomethyl)pyrimidine |

InChI |

InChI=1S/C5H4Br2N2/c6-1-4-2-8-3-9-5(4)7/h2-3H,1H2 |

InChI Key |

ZVXOYYQPCQZRKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)Br)CBr |

Origin of Product |

United States |

A Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-5-(bromomethyl)pyrimidine

Introduction: The Strategic Value of Bifunctional Heterocycles

In the landscape of modern drug discovery and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents and functional materials.[1] Their synthetic versatility allows for the generation of vast chemical diversity, enabling the fine-tuning of biological activity and material properties.[1] Within this class, 4-Bromo-5-(bromomethyl)pyrimidine (CAS No. 1807119-52-3) emerges as a particularly valuable building block. It is a bifunctional electrophile, possessing two bromine atoms in chemically distinct environments. This duality provides researchers with orthogonal synthetic handles for sequential or selective functionalization, making it a powerful tool for constructing complex molecular architectures.

This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of 4-Bromo-5-(bromomethyl)pyrimidine, offering field-proven insights and detailed protocols for its application in research and development.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent begins with its physical and spectroscopic characteristics. The properties of 4-Bromo-5-(bromomethyl)pyrimidine are summarized below.

Table 1: Physicochemical Properties of 4-Bromo-5-(bromomethyl)pyrimidine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1807119-52-3 | [2] |

| Molecular Formula | C₅H₄Br₂N₂ | [2] |

| Molecular Weight | 251.91 g/mol | [2] |

| Calculated LogP | 2.134 | [2] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

| Storage Conditions | 2-8°C, Sealed in dry environment |[2] |

Spectroscopic Signature

While experimental spectra are lot-specific, the structure of 4-Bromo-5-(bromomethyl)pyrimidine allows for the prediction of its key spectroscopic features.

-

¹H NMR: The proton spectrum is expected to be simple and diagnostic. A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br) would appear, likely in the range of 4.5-5.0 ppm. The pyrimidine ring protons should present as three distinct signals in the aromatic region (typically 8.5-9.5 ppm), with their specific shifts and coupling patterns dictated by the electronic influence of the two nitrogen atoms and the C4-bromo substituent.

-

¹³C NMR: Five signals are anticipated, one for the aliphatic -CH₂Br carbon and four for the aromatic carbons of the pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum will display a highly characteristic isotopic pattern due to the presence of two bromine atoms. The molecular ion region will show three major peaks: the M peak, an M+2 peak of similar intensity, and an M+4 peak, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Core Reactivity Analysis: A Tale of Two Bromines

The synthetic utility of 4-Bromo-5-(bromomethyl)pyrimidine is rooted in the differential reactivity of its two C-Br bonds.

-

The C5-Bromomethyl Group (-CH₂Br): This is a benzylic-type halide. The bromine is attached to an sp³-hybridized carbon adjacent to the pyrimidine ring. This configuration renders it highly susceptible to nucleophilic substitution (Sₙ2) reactions, acting as a potent alkylating agent for a wide range of nucleophiles.[3]

-

The C4-Bromo Group: This is an aryl halide attached directly to an sp²-hybridized carbon of the electron-deficient pyrimidine ring. This bond is significantly more robust than the bromomethyl bond under standard nucleophilic conditions. Its reactivity is primarily unlocked through transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, or under forcing conditions for nucleophilic aromatic substitution (SₙAr).[4][5]

This differential reactivity allows for a modular approach to synthesis, where one position can be functionalized while leaving the other intact for subsequent transformations.

Caption: Differential reactivity of 4-Bromo-5-(bromomethyl)pyrimidine.

Key Synthetic Transformations & Protocols

The following sections detail generalized, yet robust, protocols for leveraging the dual reactivity of this scaffold. These methods are designed to be self-validating, with clear steps and rationales for component selection.

Protocol: Selective Nucleophilic Substitution at the C5-Bromomethyl Position

This procedure describes the alkylation of a primary or secondary amine, a common transformation in library synthesis for drug discovery. The C4-bromo group remains untouched under these mild conditions.

Objective: To synthesize a 4-bromo-5-(aminomethyl)pyrimidine derivative.

Methodology:

-

Reagent Preparation: In a dry, inert-atmosphere reaction vessel, dissolve 4-Bromo-5-(bromomethyl)pyrimidine (1.0 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) to a concentration of 0.1 M.

-

Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HBr generated during the reaction. Causality Note: A non-nucleophilic base is critical to prevent competition with the primary amine nucleophile.

-

Reaction Execution: Stir the mixture at ambient temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel to yield the desired product.

-

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol details the formation of a C-C bond at the C4 position, a cornerstone reaction for generating biaryl structures.[5] The bromomethyl group's integrity is generally maintained but can be sensitive to prolonged heating or strongly basic conditions.

Objective: To synthesize a 4-aryl-5-(bromomethyl)pyrimidine derivative.

Methodology:

-

Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-Bromo-5-(bromomethyl)pyrimidine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Inerting the System: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Trustworthiness Note: Rigorous exclusion of oxygen is paramount for preventing catalyst degradation and ensuring reproducible results.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water, via syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-16 hours).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude material by flash column chromatography to isolate the target compound.

-

Safety and Handling

As a Senior Application Scientist, I must emphasize that robust chemistry requires a robust commitment to safety. 4-Bromo-5-(bromomethyl)pyrimidine should be handled with care due to its classification as a reactive alkylating agent.

-

Hazard Profile: While a specific Safety Data Sheet (SDS) is not widely available, analogous structures like 4-(bromomethyl)pyridine hydrobromide and 5-(bromomethyl)-2,4-dichloropyrimidine are classified as corrosive and causing severe skin and eye damage.[6][7] The bromomethyl moiety makes it a potential lachrymator and a potent alkylating agent, implying likely toxicity and mutagenicity.

-

Required Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Chemical splash goggles and a full-face shield if handling larger quantities.

-

A properly buttoned lab coat.

-

-

Handling Procedures:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[8]

-

Avoid contact with skin and eyes. In case of contact, flush immediately and copiously with water and seek medical attention.[9]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]

-

All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

-

Conclusion

4-Bromo-5-(bromomethyl)pyrimidine is a high-value synthetic intermediate characterized by its dual, orthogonally reactive bromine substituents. The labile bromomethyl group offers a facile entry point for nucleophilic substitution, while the more robust C4-bromo position is primed for modern cross-coupling methodologies. This predictable and differential reactivity allows for the strategic and controlled elaboration of the pyrimidine core, making it an indispensable tool for medicinal chemists and materials scientists aiming to construct novel and complex molecular entities.

References

-

Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. HETEROCYCLES, 51(11), 2723-2728. Available at: [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one. [Online] Available at: [Link]

-

Kumar, R., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(36), 4845-4848. Available at: [Link]

- Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

-

Hou, S., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Available at: [Link]

-

PubChem. (n.d.). 5-(Bromomethyl)pyrimidine. [Online] Available at: [Link]

-

Rlavie. (n.d.). 4-Bromo-5-Methoxypyrimidine. [Online] Available at: [Link]

-

Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 5, 361-363. Available at: [Link]

-

Kumar, S., & Kumar, A. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250. Available at: [Link]

-

Panneerselvam, T., & Kumar, D. A. (2018). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research Journal of Pharmacy and Technology, 11(7), 3163-3173. Available at: [Link]

-

Muat, A. D. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(15), 8163-8255. Available at: [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. fishersci.com [fishersci.com]

A Strategic Guide to 4-Bromo-5-(bromomethyl)pyrimidine: A Bifunctional Building Block in Modern Drug Discovery

Introduction: The Strategic Value of a Bifunctional Pyrimidine Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine core is a privileged scaffold, foundational to the structure of nucleobases and a multitude of approved therapeutics.[1] Its synthetic versatility and ability to engage in specific hydrogen bonding interactions with biological targets have cemented its role as a cornerstone of modern drug design.[1][2][3] The subject of this guide, 4-Bromo-5-(bromomethyl)pyrimidine, represents a particularly strategic asset for researchers. This bifunctional molecule is engineered for sequential, regioselective functionalization, offering two distinct and reactive bromine substituents.

The aryl bromide at the C4 position is primed for a host of palladium-catalyzed cross-coupling reactions, while the benzylic-type bromide of the bromomethyl group at C5 is a potent electrophile, highly susceptible to nucleophilic substitution.[4] This orthogonal reactivity allows for the controlled and deliberate construction of complex molecular architectures, making it an invaluable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.[5][6] This guide provides an in-depth exploration of its chemical properties, reactivity, and strategic applications, grounded in established chemical principles and supported by practical, field-proven insights.

Core Compound Properties

A comprehensive understanding of the physicochemical properties of 4-Bromo-5-(bromomethyl)pyrimidine is paramount for its effective use in synthesis and for ensuring safe handling. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1807119-52-3 | [7] |

| Molecular Formula | C₅H₄Br₂N₂ | [7] |

| Molecular Weight | 251.91 g/mol | [7] |

| SMILES | BrCC1=CN=CN=C1Br | [7] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [7] |

| LogP (calculated) | 2.134 | [7] |

| Storage Conditions | Sealed in dry, 2-8°C | [7] |

Reactivity and Synthetic Strategy: A Tale of Two Bromides

The synthetic utility of 4-Bromo-5-(bromomethyl)pyrimidine is rooted in the differential reactivity of its two bromine atoms. The bromomethyl group, analogous to a benzylic bromide, is significantly more reactive towards nucleophiles than the aryl bromide attached directly to the pyrimidine ring. This disparity is a cornerstone of its strategic application, enabling a predictable and stepwise approach to molecular elaboration.

The primary reaction of the bromomethyl group is nucleophilic substitution (S_N), which can proceed via S_N1 or S_N2 mechanisms depending on the nucleophile, solvent, and reaction conditions.[4] Conversely, the aryl bromide at the C4 position is the handle for more complex carbon-carbon and carbon-nitrogen bond-forming reactions, typically mediated by transition metal catalysts.

Caption: Reactivity profile of 4-Bromo-5-(bromomethyl)pyrimidine.

Protocol 1: Selective Nucleophilic Substitution at the C5-Bromomethyl Position

This protocol outlines a general procedure for the selective reaction at the highly electrophilic bromomethyl group, leaving the C4-bromo substituent intact for subsequent transformations. This selectivity is crucial for building molecular complexity in a controlled manner.

Causality of Experimental Choices:

-

Base (e.g., K₂CO₃, DIPEA): A non-nucleophilic base is chosen to neutralize the HBr byproduct without competing with the primary nucleophile.

-

Solvent (e.g., DMF, Acetonitrile): Polar aprotic solvents are ideal as they solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

-

Temperature: The reaction is typically conducted at or slightly above room temperature to ensure sufficient activation for the substitution reaction without promoting side reactions or degradation.

Step-by-Step Methodology:

-

Preparation: In a clean, dry reaction vessel, dissolve the nucleophile (e.g., a primary amine, phenol, or thiol; 1.0 equivalent) and a suitable base (e.g., K₂CO₃; 1.5 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF).

-

Reagent Addition: To this stirring solution, add a solution of 4-Bromo-5-(bromomethyl)pyrimidine (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C5-substituted pyrimidine.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[6][8] 4-Bromo-5-(bromomethyl)pyrimidine is an exemplary building block for synthesizing such inhibitors. A common strategy involves an initial C-N bond formation at the C4 position via a Buchwald-Hartwig amination, followed by the use of the C5-bromomethyl group to introduce a side chain that can occupy adjacent pockets of the kinase, thereby enhancing potency and selectivity.

Caption: General workflow for kinase inhibitor synthesis.

Safety and Handling: A Self-Validating Protocol

Given its structure, 4-Bromo-5-(bromomethyl)pyrimidine must be handled as a potential alkylating agent, which are often associated with mutagenic properties.[9] Although specific toxicological data is limited, the presence of a reactive bromomethyl group necessitates rigorous safety protocols.

Trustworthiness through Self-Validation: The following protocol is designed to be self-validating. Each step incorporates engineering controls, administrative procedures, and personal protective equipment (PPE) to create multiple layers of safety. The integrity of each layer validates the safety of the overall process.

Mandatory Safety Precautions:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][10]

-

Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or degradation before and during use.[10]

-

Respiratory Protection: For handling larger quantities or when generating aerosols, a NIOSH-approved respirator with cartridges for organic vapors is recommended.[9]

-

-

Handling:

-

Spill & Disposal:

Conclusion

4-Bromo-5-(bromomethyl)pyrimidine is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined, orthogonal reactivity allows for the rational and efficient synthesis of complex molecules with therapeutic potential. By understanding its core properties, mastering its reactivity, and adhering to stringent safety protocols, researchers can fully leverage this powerful building block to accelerate the discovery and development of novel drugs.

References

-

Brown, D. J., & Lee, T. C. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 214-218. [Link]

-

Panneerselvam, P., et al. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

-

Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1539-1542. [Link]

- Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

-

Hou, S., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

Ghorab, M. M., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Acta Poloniae Pharmaceutica, 73(4), 921-936. [Link]

-

Kumar, S., et al. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250. [Link]

-

Kumar, S., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(24), 3058-3061. [Link]

-

Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]

-

PubChemLite. (n.d.). 4-bromo-5-chloro-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]

-

Goud, B. S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Semantic Scholar. [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6542. [Link]

-

Hori, A., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 13(5), 785-792. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Initial safety and handling precautions for brominated pyrimidines

An In-Depth Technical Guide to the Initial Safety and Handling of Brominated Pyrimidines

Introduction: The Double-Edged Sword of Brominated Pyrimidines

Brominated pyrimidines are a cornerstone class of halogenated heterocycles, indispensable as building blocks in modern synthetic and medicinal chemistry.[1] Their utility lies in the strategic placement of the bromine atom, which serves as a versatile synthetic handle for introducing molecular complexity through reactions like palladium-catalyzed cross-couplings.[2] This reactivity, however, is precisely what necessitates a rigorous and informed approach to their handling. As with many reactive intermediates, the properties that make them valuable in a flask can also present significant physiological and environmental hazards if not properly managed.

This guide provides drug development professionals, researchers, and scientists with a foundational understanding of the potential hazards associated with brominated pyrimidines. It moves beyond a simple list of rules to explain the causality behind essential safety protocols. By adopting the principles outlined herein, laboratories can establish a self-validating system of safety that protects personnel, ensures experimental integrity, and maintains regulatory compliance.

Hazard Identification and Risk Assessment: The RAMP Framework

A robust culture of safety begins with a thorough understanding of the risks involved.[3][4] The American Chemical Society (ACS) advocates for the RAMP paradigm—R ecognize hazards, A ssess the risks of hazards, M inimize the risks of hazards, and P repare for emergencies—as a model for working safely in any laboratory setting.[3]

Recognizing the Hazards

Brominated pyrimidines, as a class, present several potential hazards. While the specific risks vary with the substitution pattern on the pyrimidine ring, a general profile can be established.

-

Health Hazards :

-

Irritation : Most brominated pyrimidines are classified as skin and eye irritants.[5][6][7] Direct contact can cause redness, pain, and in severe cases, chemical burns.

-

Respiratory Irritation : Many are crystalline solids or liquids with low volatility, but dusts or vapors can cause respiratory tract irritation if inhaled.[5][7][8]

-

Toxicity : Some may be harmful if swallowed or absorbed through the skin.[7] Always consult the specific Safety Data Sheet (SDS) for acute toxicity data.

-

Sensitization : Certain halogenated organic compounds can act as sensitizers, meaning repeated exposure can lead to an allergic reaction in some individuals.[9]

-

-

Physical & Chemical Hazards :

-

Reactivity : While essential for synthesis, the reactivity of the carbon-bromine bond means these compounds can react vigorously with incompatible materials.

-

Thermal Decomposition : At elevated temperatures, such as in a fire, brominated pyrimidines can decompose to release toxic and corrosive fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides.[7]

-

Assessing the Risks

Once hazards are recognized, the risk of exposure must be assessed based on the specific experimental context. Consider the following:

-

Scale : Are you working with milligrams or multi-gram quantities? The risk increases with the amount of material being handled.

-

Physical Form : Are you handling a fine powder that can easily become airborne or a liquid that could splash?

-

Process Conditions : Does the procedure involve heating, which could increase vaporization, or the use of reactive reagents like strong bases or reducing agents?

A summary of hazards for representative brominated pyrimidines is presented in Table 1.

| Compound | CAS Number | GHS Pictograms | Hazard Statements |

| 2-Bromopyrimidine | 4595-60-2 |

| H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5] |

| 5-Bromopyrimidine | 4595-59-9 |

| H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6] |

| 2-(4-Bromophenyl)pyrimidine | 210354-17-9 |

| Causes skin irritation.[10]Causes serious eye irritation.[10] |

Table 1: Hazard Profile of Representative Brominated Pyrimidines. Data is sourced from supplier Safety Data Sheets.

Minimizing Risk Through the Hierarchy of Controls

The most effective way to manage laboratory hazards is through a systematic approach known as the "Hierarchy of Controls." This framework prioritizes control methods from most to least effective. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.[11]

-

Elimination/Substitution : While often not feasible as brominated pyrimidines are specific reagents, consider if a less hazardous analogue could achieve the same synthetic outcome.

-

Engineering Controls : This is the most critical pillar for handling these compounds. All work with brominated pyrimidines should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9][12] The fume hood sash should be kept as low as possible.[13]

-

Administrative Controls : These are the work practices that reduce exposure risk. This includes developing and strictly following Standard Operating Procedures (SOPs), providing comprehensive training to all personnel, and clearly labeling all containers and waste.[14][15] Never work alone when handling hazardous chemicals.

-

Personal Protective Equipment (PPE) : PPE is mandatory and serves to protect you from contact with hazards that cannot be eliminated by other controls.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE must be worn at all times when handling brominated pyrimidines and their solutions.[13][16] The selection of PPE should be based on a thorough risk assessment of the planned procedure.

| Task | Required PPE | Recommended Additional PPE | Rationale |

| Weighing Solid Compound | Safety Goggles, Lab Coat, Nitrile or Neoprene Gloves | Face shield, double-gloving | Protects against dust inhalation (within a fume hood or ventilated balance enclosure) and skin/eye contact.[5][17] A face shield provides added protection from splashes or puff-backs. |

| Transferring Liquid | Safety Goggles, Lab Coat, Nitrile or Neoprene Gloves | Face shield, chemical-resistant apron | Protects against splashes to the eyes and skin. An apron protects against larger volume spills on clothing.[11] |

| Running Reaction | Safety Goggles, Lab Coat, Nitrile or Neoprene Gloves | Face shield (especially during quenching or workup) | Standard protection for handling chemicals. Increased splash risk during aqueous workup necessitates a face shield.[17] |

| Cleaning Glassware | Safety Goggles, Lab Coat, Appropriate Chemical-Resistant Gloves | - | Protects against residual chemical contamination on surfaces. |

Table 2: Personal Protective Equipment (PPE) Selection Guide for Common Laboratory Tasks.

Key PPE Considerations:

-

Eye Protection : Chemical splash goggles are mandatory.[5][17] Standard safety glasses do not provide adequate protection from splashes.

-

Hand Protection : Nitrile or neoprene gloves are generally suitable.[16][18] Always check the manufacturer's glove compatibility chart for the specific chemical and any solvents being used.[15] Change gloves immediately if they become contaminated.[17]

-

Protective Clothing : A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirement.[9][13]

Safe Storage and Handling Protocols

Adherence to systematic protocols for storage and handling is crucial for preventing accidents and ensuring chemical stability.

Storage

-

Location : Store brominated pyrimidines in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][19]

-

Containers : Keep containers tightly sealed to prevent the release of vapors and protect from moisture.[13][20] Ensure all containers, including reaction flasks and temporary vessels, are clearly labeled with the chemical identity and associated hazards.[15][18]

-

Segregation : This is a critical aspect of safe storage.[19] Store brominated pyrimidines separately from incompatible materials such as:

Handling and Experimental Workflow

The following workflow outlines a safe process for a typical reaction involving a brominated pyrimidine.

Protocol for Weighing a Solid Brominated Pyrimidine:

-

Preparation : Ensure the chemical fume hood or ventilated balance enclosure is clean and operational. Don all required PPE (Table 2).

-

Transfer : Gently open the stock container. Avoid creating dust. Use a spatula to carefully transfer the desired amount to a tared weighing vessel.

-

Closure : Securely close the stock container immediately after dispensing.

-

Cleanup : Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth, disposing of the cloth in the solid hazardous waste stream.

Emergency Procedures: Preparation is Key

Even with meticulous planning, accidents can happen. Being prepared to respond correctly is a non-negotiable part of laboratory safety.[3]

Chemical Spills

The immediate response to a spill is to alert others in the vicinity and assess the situation.[21][22]

Protocol for a Minor Spill (<100 mL or small amount of solid): [23]

-

Alert & Secure : Notify personnel in the immediate area.[24] Secure the area to prevent others from entering.

-

Control Vapors : If the material is volatile, ensure the fume hood is drawing properly and close the lab door.[21] Eliminate any nearby ignition sources.[12]

-

PPE : Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[22]

-

Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in to prevent spreading.[24][25] Small spills can be treated with sodium thiosulfate before absorption.[19]

-

Collect : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[22]

-

Decontaminate : Clean the spill area with soap and water or an appropriate solvent.[13]

-

Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[22]

For large spills, immediately evacuate the area, close the door, and contact your institution's emergency response team.[13][23]

Personal Exposure

Immediate action is critical to minimize injury.[21]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Skin Contact : Remove any contaminated clothing and flush the affected skin area with water for at least 15 minutes.[12][22] Use a safety shower for large-area contact.[24] Seek medical attention if irritation persists.

-

Inhalation : Move the affected person to fresh air immediately.[12][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[5][12] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: Environmental Stewardship

Proper waste management is a legal and ethical responsibility.[26] Due to their halogen content, brominated pyrimidines and associated waste require specific disposal procedures.

-

Segregation is Key : All waste containing brominated compounds must be collected in a dedicated "Halogenated Organic Waste" container.[19] This includes reaction mixtures, solvent rinses, and contaminated chromatography silica.

-

Aqueous Waste : Aqueous layers from reaction workups that may contain dissolved brominated compounds should also be treated as hazardous waste and collected separately.[19]

-

Solid Waste : Contaminated consumables such as gloves, paper towels, and silica gel must be collected in a designated solid hazardous waste container.[19]

-

Container Management : Waste containers must be made of a compatible material, kept closed except when adding waste, and stored in a secondary containment tray within a ventilated area.[18][19] All waste containers must be accurately labeled as "Hazardous Waste" and list all components.[19]

Never dispose of brominated organic compounds down the drain or in non-hazardous trash.[26][27] Follow all institutional and local regulations for hazardous waste disposal.[19]

Conclusion

Brominated pyrimidines are powerful tools in the arsenal of the modern chemist. Harnessing their synthetic potential safely requires a proactive and educated approach. By internalizing the principles of hazard recognition, risk assessment, and control implementation, researchers can create a secure environment that fosters innovation while prioritizing personal and environmental health. Always remember that the Safety Data Sheet (SDS) for the specific reagent you are using is the primary source of information and should be reviewed before any work begins.

References

- Kansas State University. (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.

- American Chemical Society. (n.d.). Safety Guides & Tipsheets. ACS.org.

- American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. ACS.org.

- American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.

- Lab Manager. (2013, September 10). American Chemical Society Issues Guidelines for Safer Research Laboratories.

- American Chemical Society. (2003). Safety in Academic Chemistry Laboratories (7th ed.).

- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.

- BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.

- U.S. Tsubaki. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.

- Fisher Scientific. (2024, February 12). SAFETY DATA SHEET: 2-Bromopyrimidine.

- Toney-Butler, T. J., & Jordan, S. B. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf.

- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.

- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?

- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.

- Fisher Scientific. (2016, December 2). SAFETY DATA SHEET: 5-Bromopyrimidine.

- University of Michigan. (2022, May 16). Sensitizers - Standard Operating Procedure. Environment, Health & Safety.

- DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

- Weill Cornell Medicine. (n.d.). Hazardous Material Spill - Emergency Information.

- DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.

- CymitQuimica. (2024, December 19). Safety Data Sheet: 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid.

- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

- UNC Charlotte. (2024, March 29). CHEMICAL SPILL PROCEDURES. Environmental Health and Safety.

- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.

- Breckland Scientific Supplies Limited. (2023, January 12). Bromine - SAFETY DATA SHEET.

- Washington State University. (n.d.). Standard Operating Procedure for: Bromine.

- Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.

- MIT Environmental Health & Safety. (n.d.). PPE tips for working with corrosives and skin sensitizers.

- Tokyo Chemical Industry. (2025, October 31). SAFETY DATA SHEET: 2-(4-Bromophenyl)pyrimidine.

- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.

- American Chemical Society. (n.d.). Guide for Chemical Spill Response. ACS.org.

- University of Szeged. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.

- Florida State University. (n.d.). Chemical Spills - Emergency Management.

- Sigma-Aldrich. (n.d.). Halogenated Heterocycles.

- Scribd. (2011, September 23). Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition Academic PDF Download.

- Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.

- Larionov, O. (n.d.). Heterocyclic Chemistry. University of Texas at San Antonio.

Sources

- 1. 鹵化雜環 [sigmaaldrich.com]

- 2. baranlab.org [baranlab.org]

- 3. acs.org [acs.org]

- 4. American Chemical Society Issues Guidelines for Safer Research Laboratories | Lab Manager [labmanager.com]

- 5. fishersci.ie [fishersci.ie]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sams-solutions.com [sams-solutions.com]

- 12. fishersci.com [fishersci.com]

- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 14. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. osha.com [osha.com]

- 16. falseguridad.com [falseguridad.com]

- 17. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]

- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 21. safety.charlotte.edu [safety.charlotte.edu]

- 22. ehs.princeton.edu [ehs.princeton.edu]

- 23. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 24. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 25. acs.org [acs.org]

- 26. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 27. ishn.com [ishn.com]

Application Note: Orthogonal Functionalization of 4-Bromo-5-(bromomethyl)pyrimidine in Medicinal Chemistry

Executive Summary

The design of highly functionalized, low-molecular-weight heterocyclic scaffolds is a cornerstone of modern drug discovery. 4-Bromo-5-(bromomethyl)pyrimidine (CAS No. 1807119-52-3)[1] represents a high-value, di-halogenated building block that offers two distinct electrophilic sites. This application note details the mechanistic rationale and validated protocols for the orthogonal functionalization of this scaffold. By exploiting the inherent activation energy differences between aliphatic nucleophilic substitution ( SN2 ) and nucleophilic aromatic substitution ( SNAr ) or transition-metal catalysis, researchers can achieve strict chemoselectivity, enabling the rapid generation of diverse pyrimidine libraries[2][3].

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The utility of 4-Bromo-5-(bromomethyl)pyrimidine relies entirely on the differential reactivity of its two bromine-bearing substituents:

-

Site 1: The 5-(Bromomethyl) Group (Kinetic Control): This moiety is a highly activated primary alkyl halide. The adjacent pyrimidine ring provides benzylic-like stabilization to the SN2 transition state. Consequently, it undergoes rapid nucleophilic attack by amines, thiols, and alkoxides at low temperatures ( 0∘C to 25∘C ).

-

Site 2: The 4-Bromo Group (Thermodynamic/Catalytic Control): This is an aryl halide. While the electron-withdrawing nature of the pyrimidine nitrogens lowers the LUMO energy, activating the C4 position toward SNAr , this pathway requires a significantly higher activation energy ( ΔG‡ ) than the SN2 reaction[2][4]. Substitution here typically requires elevated temperatures ( >80∘C ) or palladium-catalyzed cross-coupling conditions.

Causality in Experimental Design: The strict energetic separation between these two pathways means that by controlling temperature and stoichiometry, the aliphatic bromomethyl group can be quantitatively substituted without disturbing the aromatic bromine. The remaining aryl bromide can then be functionalized in a subsequent, harsher reaction step, creating a self-validating orthogonal workflow.

Workflow Visualization

Fig 1. Orthogonal functionalization workflow for 4-Bromo-5-(bromomethyl)pyrimidine.

Experimental Protocols

Protocol 1: Chemoselective SN2 Alkylation at the C5-Bromomethyl Position

Objective: To quantitatively substitute the aliphatic bromide while preserving the C4-aryl bromide for downstream chemistry.

Reagents:

-

4-Bromo-5-(bromomethyl)pyrimidine (1.0 equiv)

-

Nucleophile (e.g., secondary amine) (1.05 equiv)

-

N,N -Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 4-Bromo-5-(bromomethyl)pyrimidine and dissolve in anhydrous DCM.

-

Temperature Control: Cool the reaction mixture to 0∘C using an ice-water bath. Expert Insight: Initiating the reaction at 0∘C suppresses any trace SNAr activity and prevents exothermic dimerization.

-

Base Addition: Add DIPEA (2.0 equiv) dropwise via syringe.

-

Nucleophile Addition: Dissolve the nucleophile (1.05 equiv) in a minimal amount of DCM and add it dropwise over 10 minutes. Expert Insight: Strict adherence to 1.05 equivalents prevents over-alkylation or competitive attack at the C4 position.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature ( 20−25∘C ). Stir for 2–4 hours.

-

Self-Validating Analytical Check: Monitor via LC-MS. The reaction is complete when the starting material is consumed. The product mass should show a shift corresponding to the loss of HBr, while the isotopic pattern must retain the characteristic 1:1 doublet ( M/M+2 ) indicative of the intact C4-bromine atom.

-

Workup: Quench with saturated aqueous NH4Cl , extract with DCM, dry over Na2SO4 , and concentrate under reduced pressure.

Protocol 2: Late-Stage Functionalization of the C4-Bromo Position

Objective: To functionalize the remaining aryl bromide via SNAr or Palladium-catalyzed cross-coupling.

Option A: Nucleophilic Aromatic Substitution ( SNAr )

-

Dissolve the mono-substituted intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (0.2 M).

-

Add the second nucleophile (e.g., aniline or alkoxide) (1.5 equiv) and K2CO3 (2.5 equiv).

-

Heat the mixture to 80−100∘C for 6–12 hours. Expert Insight: The elevated temperature provides the necessary thermal energy to overcome the higher ΔG‡ of the SNAr Meisenheimer complex formation.

-

Cool to room temperature, dilute with water to precipitate the product, and filter or extract with Ethyl Acetate.

Option B: Suzuki-Miyaura Cross-Coupling

-

In a microwave vial, combine the mono-substituted intermediate (1.0 equiv), an aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Add 1,4-Dioxane and 2.0 M aqueous Na2CO3 (3.0 equiv) in a 4:1 ratio.

-

Critical Step: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which would otherwise rapidly oxidize the Pd(0) catalyst and halt the catalytic cycle.

-

Seal the vial and heat at 90∘C for 4 hours (or microwave at 110∘C for 30 minutes).

-

Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions and expected outcomes for various nucleophilic classes, demonstrating the robust chemoselectivity of the scaffold.

| Step | Reaction Type | Nucleophile / Reagent | Temp (°C) | Solvent | Chemoselectivity | Expected Yield |

| 1 | SN2 (C5-methyl) | Primary/Secondary Amines | 0 to 25 | DCM / MeCN | >98% (C5 only) | 85 - 95% |

| 1 | SN2 (C5-methyl) | Thiolates (R-SNa) | 0 | THF | >95% (C5 only) | 80 - 90% |

| 2 | SNAr (C4-position) | Anilines / Phenoxides | 80 - 100 | DMF / DMSO | N/A (C4 specific) | 70 - 85% |

| 2 | Suzuki (C4-position) | Aryl Boronic Acids | 90 | Dioxane/H2O | N/A (C4 specific) | 75 - 90% |

Sources

- 1. chemscene.com [chemscene.com]

- 2. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Bromo-5-(bromomethyl)pyrimidine as a Versatile Building Block for Kinase Inhibitor Synthesis

Introduction: The Pyrimidine Scaffold and the Strategic Advantage of 4-Bromo-5-(bromomethyl)pyrimidine

The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the purine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] This privileged scaffold is at the core of numerous FDA-approved drugs targeting a wide array of protein kinases implicated in oncology and inflammatory diseases.[3][4] The strategic functionalization of the pyrimidine ring is therefore a critical aspect of modern drug discovery. In this context, 4-Bromo-5-(bromomethyl)pyrimidine emerges as a highly valuable and versatile building block for the synthesis of diverse libraries of kinase inhibitors.

This bifunctional reagent possesses two distinct reactive sites: a bromomethyl group at the C5 position, which is highly susceptible to nucleophilic substitution, and a bromo substituent at the C4 position, which is amenable to a variety of cross-coupling reactions. This differential reactivity allows for a controlled, stepwise elaboration of the pyrimidine core, enabling the introduction of diverse chemical moieties to modulate inhibitor potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Bromo-5-(bromomethyl)pyrimidine in the synthesis of kinase inhibitors. We will delve into the chemical reactivity of this building block, provide detailed, field-proven protocols for its sequential functionalization, and present case studies of its application in the synthesis of potent kinase inhibitors targeting key signaling pathways.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of 4-Bromo-5-(bromomethyl)pyrimidine lies in the differential reactivity of its two bromine substituents. The bromomethyl group, analogous to a benzylic bromide, is a potent electrophile and readily undergoes SN2 reactions with a wide range of nucleophiles under relatively mild conditions. In contrast, the C4-bromo group, being attached to an electron-deficient aromatic ring, is less reactive towards nucleophilic substitution but is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This reactivity profile dictates a logical and efficient two-step synthetic strategy:

-

Nucleophilic Substitution at the C5-Bromomethyl Group: The initial step typically involves the reaction of the bromomethyl group with a primary or secondary amine, thiol, or other nucleophile. This reaction proceeds under mild conditions, often at room temperature, to selectively install the first point of diversity.

-

Cross-Coupling at the C4-Bromo Position: The resulting 4-bromo-5-(substituted-methyl)pyrimidine intermediate can then be subjected to a cross-coupling reaction, most commonly a Suzuki-Miyaura coupling with a boronic acid or ester. This step introduces a second, often larger and more complex, substituent at the C4 position, which is crucial for interacting with the solvent-exposed region of the kinase active site.

This sequential approach allows for the systematic and modular construction of a diverse library of 4,5-disubstituted pyrimidine-based kinase inhibitors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Suzuki-Miyaura Coupling Strategies for 4-Bromo-5-(bromomethyl)pyrimidine

Executive Summary & Mechanistic Rationale

4-Bromo-5-(bromomethyl)pyrimidine is a privileged, highly sought-after bifunctional scaffold in medicinal chemistry and drug development. However, its synthetic utility is complicated by a classic chemoselectivity challenge known as the "Tale of Two Bromides": the molecule possesses an sp2 -hybridized aryl bromide at the C4 position and an sp3 -hybridized benzylic-like alkyl bromide at the C5 position[1].

The Causality of Chemoselectivity: In standard 2[2], an aryl halide is coupled with a boronic acid using a palladium catalyst and an aqueous base (e.g., Na2CO3 ). When applying these conditions directly to 4-Bromo-5-(bromomethyl)pyrimidine, the highly electrophilic benzylic bromide becomes a severe liability. It is extremely prone to nucleophilic attack by the aqueous base, leading to rapid hydrolysis (forming the corresponding alcohol). Additionally, the free base form of the pyrimidine is inherently unstable due to intermolecular self-alkylation (quaternization of the pyrimidine nitrogen by the benzylic bromide), which degrades the starting material into insoluble tars[1]. Furthermore, transition metals can undergo competitive oxidative addition at the sp3 carbon-halogen bond, leading to complex product mixtures[3].

To successfully utilize this building block, researchers must employ one of two validated strategies:

-

Pathway A (Sequential Functionalization): The most robust, MedChem-standard approach. The labile benzylic bromide is first displaced via an SN2 reaction. Once neutralized, the C4-aryl bromide can be subjected to standard, high-yielding aqueous Suzuki conditions.

-

Pathway B (Direct Chemoselective Suzuki): A precision approach. By utilizing strictly anhydrous conditions, mild non-nucleophilic bases, and bulky bidentate ligands, it is possible to selectively drive oxidative addition at the more reactive C4-aryl bromide while preserving the C5-bromomethyl group for late-stage diversification[4].

Strategic Workflows

Divergent synthetic workflows for 4-Bromo-5-(bromomethyl)pyrimidine functionalization.

Quantitative Data Presentation

The following table summarizes the divergent reaction parameters required to achieve chemoselectivity based on the chosen synthetic pathway.

| Parameter | Pathway A: Sequential (Step 2 Suzuki) | Pathway B: Direct Chemoselective Suzuki |

| Target Electrophile | C4-Aryl Bromide (Post- SN2 ) | C4-Aryl Bromide (Intact C5-Bromide) |

| Catalyst System | 5 mol% Pd(PPh3)4 | 5 mol% PdCl2(dppf)⋅CH2Cl2 |

| Base | Na2CO3 (2.0 M Aqueous) | Cs2CO3 (Anhydrous, Powdered) |

| Solvent System | 1,4-Dioxane / H2O (4:1) | Toluene / THF (10:1) |

| Temperature | 80–90 °C | 70–80 °C |

| Reaction Time | 12–16 hours | 8–24 hours |

| Typical Yield | 75–90% | 60–80% |

| Primary Side Reaction | Protodeboronation of Boronic Acid | C5-Hydrolysis (if moisture is present) |

Experimental Protocols

Protocol A: Sequential Functionalization (Recommended for Library Synthesis)

Step 1: SN2 Displacement of the Bromomethyl Group Causality: Neutralizing the highly electrophilic benzylic bromide prevents self-alkylation and base-catalyzed hydrolysis in the subsequent Suzuki step.

-

Dissolve 4-Bromo-5-(bromomethyl)pyrimidine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (0.2 M).

-

Add a nucleophile, such as a secondary amine (e.g., morpholine, 1.2 equiv).

-

Add N,N -Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise at 0 °C.

-

Warm to room temperature and stir for 2–4 hours.

-

Validation: Monitor via LC-MS. The starting material will be consumed, and a new peak corresponding to the exact mass of the nucleophile adduct (minus HBr) will appear.

-

Perform an aqueous work-up (brine/DCM) and concentrate to yield the C5-functionalized intermediate.

Step 2: Suzuki-Miyaura Coupling at C4 Causality: With the C5 position stabilized, standard robust Suzuki conditions can be employed to activate the boronic acid via the formation of a borate anion, facilitating transmetalation[2].

-

In a microwave vial or Schlenk flask, combine the C5-functionalized intermediate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

-

Add Pd(PPh3)4 (0.05 equiv) and 1,4-Dioxane (0.15 M).

-

Add 2.0 M aqueous Na2CO3 (2.5 equiv).

-

Degas the biphasic mixture by sparging with Argon for 10 minutes.

-

Seal the vessel and heat to 90 °C for 12 hours.

-

Validation: LC-MS should show complete consumption of the aryl bromide. The presence of biaryl homocoupling (from the boronic acid) is a normal byproduct easily removed during silica gel chromatography.

Protocol B: Direct Chemoselective Suzuki Coupling (Aryl-Selective)

Causality: To couple the C4-aryl bromide while preserving the C5-bromomethyl group, water must be strictly excluded. A bulky bidentate ligand ( dppf ) and a mild, anhydrous base ( Cs2CO3 ) are required to favor oxidative addition at the sp2 C–Br over the sp3 C–Br and prevent nucleophilic displacement[4].

-

Flame-dry a Schlenk flask and purge with Argon.

-

Add 4-Bromo-5-(bromomethyl)pyrimidine (1.0 equiv), arylboronic acid (1.05 equiv - strict stoichiometry prevents over-coupling), and powdered anhydrous Cs2CO3 (2.0 equiv).

-

Add PdCl2(dppf)⋅CH2Cl2 (0.05 equiv).

-

Suspend the mixture in anhydrous Toluene/THF (10:1 ratio, 0.1 M).

-

Degas via three freeze-pump-thaw cycles to ensure complete removal of oxygen.

-

Heat the reaction mixture to 70 °C for 8–10 hours under an Argon atmosphere.

-

Validation & In-Process Control: Carefully monitor the reaction via LC-MS.

-

Success Indicator: A mass peak corresponding to the cross-coupled product with the isotopic signature of a single bromine atom (indicating the benzylic bromide is intact).

-

Failure Indicator: An [M+OH] peak indicates moisture ingress and subsequent hydrolysis of the benzylic bromide.

-

-

Cool to room temperature, filter through a pad of Celite to remove the inorganic base and palladium black, and concentrate under reduced pressure. Purify immediately via flash chromatography to prevent degradation of the preserved benzylic bromide.

References

- Benchchem.2-Bromo-4-(bromomethyl)pyridine hydrobromide | 32938-44-6 | Benchchem.

- Benchchem.Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile - Benchchem.

- Organic Chemistry Portal.Suzuki Coupling - Organic Chemistry Portal.

- ACS Publications.Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift | Journal of the American Chemical Society.

Sources

Application Note: 4-Bromo-5-(bromomethyl)pyrimidine as a Bifunctional Scaffold in Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex, privileged pharmacophores relies heavily on intelligently designed bifunctional building blocks. 4-Bromo-5-(bromomethyl)pyrimidine (CAS: 1807119-52-3) is a highly versatile halogenated pyrimidine derivative that perfectly exemplifies this principle[1].

As a Senior Application Scientist, I frequently leverage this scaffold due to its distinct chemoselectivity. The molecule possesses two highly reactive, yet mechanistically distinct, electrophilic centers:

-

The C5-Bromomethyl Group ( sp3 carbon): Acts as a benzylic-type electrophile. It is exceptionally prone to bimolecular nucleophilic substitution ( SN2 ) under mild conditions.

-

The C4-Bromo Position ( sp2 carbon): Acts as an aryl halide on an electron-deficient heterocycle. It is primed for Transition-Metal Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) or Nucleophilic Aromatic Substitution ( SNAr ).

By exploiting the kinetic difference between these two sites, researchers can perform sequential, one-pot, or two-step cyclizations to synthesize fused bicyclic systems. Most notably, this scaffold is the premier starting material for constructing the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core—a structural motif central to the development of FAK/Pyk2 inhibitors[2], MNK inhibitors[3], and treatments for various oncologic and autoimmune diseases[4].

Strategic Application: Assembly of the Pyrrolo[2,3-d]pyrimidine Pharmacophore

The synthesis of the pyrrolo[2,3-d]pyrimidine core requires a highly controlled sequence to prevent unwanted polymerization or regioisomeric mixtures. The workflow begins with the chemoselective SN2 alkylation of a primary amine at the C5 position, followed by an intramolecular palladium-catalyzed amination at the C4 position.

Fig 1. Two-step synthesis of pyrrolo[2,3-d]pyrimidine cores via sequential SN2 and cross-coupling.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Chemoselective SN2 Alkylation of Primary Amines

-

Objective: Synthesis of 4-bromo-5-(alkylaminomethyl)pyrimidine.

-

Causality & Design: The sp3 bromomethyl group is targeted first. We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. DIPEA scavenges the HBr byproduct without competing with the primary amine for the electrophile. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it poorly solvates the amine's lone pair (maximizing nucleophilicity) while stabilizing the polar SN2 transition state.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromo-5-(bromomethyl)pyrimidine (5.0 mmol, 1.0 equiv) in anhydrous DMF (25 mL, 0.2 M).

-

Base Addition: Inject DIPEA (10.0 mmol, 2.0 equiv) via syringe.

-

Nucleophile Addition: Cool the mixture to 0 °C. Dropwise add the primary amine (5.25 mmol, 1.05 equiv) dissolved in 5 mL of DMF.

-

Reaction: Remove the ice bath and stir at 25 °C for 2–4 hours.

-

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf ) should completely disappear. The slight excess of amine guarantees full consumption of the bifunctional scaffold, preventing complex mixtures in the next step.

-

Work-up: Quench with saturated aqueous NaHCO3 . Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over anhydrous Na2SO4 , and concentrate.

Protocol B: Intramolecular Buchwald-Hartwig Amination

-

Objective: Cyclization to form the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core.

-

Causality & Design: Forming a strained 5-membered pyrroline ring fused to a pyrimidine requires overcoming a high energy barrier for reductive elimination. We select Pd2(dba)3 as the catalyst and Xantphos as the ligand. Xantphos possesses a wide bite angle (~111°), which forces the palladium center into a geometry that highly accelerates reductive elimination. Cs2CO3 is chosen as a mild inorganic base to deprotonate the coordinated amine without degrading the sensitive pyrimidine core.

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask, combine the intermediate from Protocol A (1.0 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv).

-

Degassing: Evacuate and backfill the flask with nitrogen three times. Failure to remove oxygen will result in rapid oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M) via syringe.

-

Heating: Seal the flask and heat to 100 °C for 12 hours.

-

Self-Validation Check: Observe the reaction color; it should transition from dark red/purple (initial Pd complex) to a yellowish-brown (active catalytic cycle). Verify completion via LC-MS: look for the [M+H]+ of the cyclized product, which corresponds to a mass reduction of ~79.9 Da (loss of HBr) from the intermediate.

-

Work-up & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, wash with EtOAc, and purify the concentrated filtrate via reverse-phase preparative HPLC.

Quantitative Data: Nucleophile Scope & Optimization

The chemoselectivity of the scaffold varies depending on the nucleophile. The table below summarizes our optimized parameters for library generation.

Table 1: Nucleophile Scope for SN2 Alkylation of 4-Bromo-5-(bromomethyl)pyrimidine

| Nucleophile Class | Representative Reagent | Base / Catalyst | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Primary Aliphatic Amine | Benzylamine | DIPEA (2.0 eq) | DMF | 25 | 89–92 | Rapid SN2 ; no over-alkylation observed due to the steric bulk of the resulting secondary amine. |

| Secondary Aliphatic Amine | Morpholine | K2CO3 (2.0 eq) | MeCN | 25 | 85–88 | Slower kinetics; requires an inorganic base to prevent unwanted side reactions. |

| Aniline Derivative | 4-Fluoroaniline | K2CO3 (2.0 eq) | MeCN | 60 | 78–82 | Lower nucleophilicity necessitates heating; minor SNAr at C4 observed (<5%). |

| Thiol | Thiophenol | Et3N (1.5 eq) | THF | 0 | 94–96 | Highly chemoselective; the soft thiolate attacks the sp3 carbon exclusively. |

| Alcohol | Phenol | NaH (1.1 eq) | THF | 0 to 25 | 68–75 | Alkoxide formation required; competitive SNAr at the C4 position reduces overall yield. |

Biological Context: Targeting the FAK/Pyk2 Pathway

Compounds derived from 4-Bromo-5-(bromomethyl)pyrimidine are frequently optimized into ATP-competitive kinase inhibitors. For instance, the resulting 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2)[2]. Inhibition of this pathway is a major therapeutic strategy for halting tumor cell migration and metastasis.

Fig 2. FAK/Pyk2 signaling pathway inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

References

- Google Patents (WO2012092880A1).2,4-Diamino-6,7-dihydro-5H-pyrrolo[2,3]pyrimidine derivatives as FAK/Pyk2 inhibitors.

- Google Patents (US9814718B2).MNK inhibitors and methods related thereto.

- Google Patents (WO2016020288A1).Optionally fused heterocyclyl-substituted derivatives of pyrimidine useful for the treatment of inflammatory, metabolic, oncologic and autoimmune diseases.

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2012092880A1 - 2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS - Google Patents [patents.google.com]

- 3. US9814718B2 - MNK inhibitors and methods related thereto - Google Patents [patents.google.com]

- 4. WO2016020288A1 - Optionally fused heterocyclyl-substituted derivatives of pyrimidine useful for the treatment of inflammatory, metabolic, oncologic and autoimmune diseases - Google Patents [patents.google.com]

Application Note: Advanced Synthetic Methodologies for 4-Amino-5-Substituted Pyrimidines

Introduction & Mechanistic Rationale

The 4-amino-5-substituted pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the structural core for numerous biologically active compounds, including broad-spectrum antibiotics (e.g., trimethoprim), essential vitamins (e.g., Vitamin B1/Thiamine), and advanced oncology therapeutics. In oncology, these derivatives are highly valued for their ability to act as competitive ATP-binding inhibitors against critical cell cycle regulators, notably1 [3].

Understanding the biological target dictates the necessary functionalization of the pyrimidine core. The 4-amino group often acts as a critical hydrogen bond donor to the kinase hinge region, while the 5-position substituent (e.g., halogens, alkyls, or aryl groups) is tuned to exploit hydrophobic pockets within the active site.

Mechanism of AURK/PLK inhibition by pyrimidine derivatives.

Strategic Approaches to Pyrimidine Synthesis

Synthesizing highly functionalized pyrimidines requires precise control over regioselectivity and reaction kinetics. We highlight three distinct, field-proven methodologies:

-

Lewis Acid-Catalyzed Condensation: A highly scalable method utilizing acrylonitrile derivatives and amidines. The addition of an aminophilic Lewis acid (e.g., ZnCl₂) is critical; it coordinates with the amidine to prevent the formation of non-stirrable polymeric aggregates and enhances the electrophilicity of the nitrile carbon, driving the cyclization forward 2.

-

Base-Induced Condensation of Nitriles: This approach utilizes LiHMDS to facilitate the self- or cross-condensation of organonitriles. The electrophilicity of the nitrile dictates the required temperature; aliphatic nitriles require higher thermal energy (≥140 °C) compared to aromatic variants 3.

-

Nucleophilic Aromatic Substitution (SNAr): Starting from a 2,4-dichloro-5-substituted pyrimidine, the inherently electron-deficient pyrimidine ring is further activated by the 5-substituent (e.g., -F, -NO₂). This allows for highly regioselective amine substitution at the C4 position under mild conditions 1.

Quantitative Method Comparison

The following table summarizes the operational parameters and quantitative outcomes of the primary synthetic strategies to guide route selection based on substrate scope and scale.

| Synthetic Strategy | Primary Reagents | Catalyst / Base | Optimal Temp. | Typical Yield | Scalability |

| Lewis Acid Condensation | Acrylonitrile + Amidine | ZnCl₂ (0.2 eq) | 80–100 °C | 75–90% | High (Industrial) |

| Nitrile Condensation | Aliphatic/Aromatic Nitriles | LiHMDS (1.1 eq) | 60–140 °C | 63–77% | Medium (Discovery) |

| SNAr Substitution | 4-Chloropyrimidine + Amine | DIPEA or HCl (cat.) | 0 °C to Reflux | 80–95% | High (Versatile) |

Detailed Experimental Protocols

Generalized synthetic workflow for 4-amino-5-substituted pyrimidines.

Protocol A: Lewis Acid-Catalyzed Condensation (Industrial Scale)

Designed for the synthesis of 4-amino-5-cyano-2-substituted pyrimidines.

-

Preparation & Catalyst Coordination: In a dry, nitrogen-flushed round-bottom flask, suspend amidine hydrochloride (1.1 eq) and anhydrous ZnCl₂ (0.2 eq) in a 1:1 mixture of isopropanol and toluene (10 mL/g of substrate).

-

Causality: ZnCl₂ acts as an aminophilic Lewis acid. Using exactly 0.2 eq prevents the formation of a thick, non-stirrable paste that occurs at lower stoichiometries, ensuring optimal mass transfer and reaction kinetics.

-

-

Activation: Stir the mixture vigorously at room temperature for 30 minutes.

-

Self-Validation: The mixture must transition from a clumpy, heterogeneous suspension to a finely dispersed, easily stirrable slurry. Failure to achieve this indicates moisture contamination in the ZnCl₂.

-

-

Coupling: Add the acrylonitrile derivative (1.0 eq) dropwise over 15 minutes to manage any mild exotherm. Heat the reaction mixture to 80 °C.

-

In-Process Monitoring: Monitor the reaction via TLC (Eluent: 10% MeOH in DCM) every 2 hours.

-

Self-Validation: The reaction is deemed complete when the starting material spot (Rf ~0.7) is entirely consumed, replaced by a strongly UV-active product spot (Rf ~0.3).

-

-

Workup & Isolation: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃.

-

Causality: The basic quench neutralizes the hydrochloride salt, precipitating the free base pyrimidine. Filter the resulting solid, wash with cold water to remove inorganic salts, and dry under vacuum to yield the product.

-

Protocol B: Regioselective SNAr of 2,4-Dichloro-5-fluoropyrimidine

Designed for the precise functionalization of the C4 position.

-

Preparation: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous isopropanol (5 mL/mmol). Cool the solution to 0 °C using an ice bath.

-

Causality: The starting material is highly electrophilic. Cooling strictly to 0 °C suppresses the kinetic energy required for substitution at the less reactive C2 position, ensuring absolute regioselectivity at C4.

-

-

Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) followed by the dropwise addition of the desired primary or secondary amine (1.05 eq).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated HCl. This prevents the protonation of the incoming amine, which would otherwise deactivate the nucleophile and stall the reaction.

-

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

-

Self-Validation: The solution will typically shift to a pale yellow color, and a dense white precipitate (DIPEA·HCl salt) will form. This precipitate serves as a reliable internal visual indicator that the substitution is proceeding successfully.

-

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and brine. Extract the organic layer, dry over anhydrous MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-chloro-4-amino-5-fluoropyrimidine intermediate.

References

-

Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system Source: RSC Advances URL:[Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: Molecules (MDPI) URL:[Link]

Sources

- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10866A [pubs.rsc.org]

Palladium-catalyzed cross-coupling reactions involving 4-Bromo-5-(bromomethyl)pyrimidine

Application Note: Chemoselective Functionalization of 4-Bromo-5-(bromomethyl)pyrimidine via Palladium-Catalyzed Cross-Coupling

Executive Summary

4-Bromo-5-(bromomethyl)pyrimidine (CAS: 1807119-52-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics. The molecule presents a classic chemoselectivity challenge: it contains both an electron-deficient aryl bromide at the C4 position and a highly electrophilic heterobenzylic bromide at the C5 position.

This application note provides a comprehensive, self-validating guide to differentiating these two reactive sites. By carefully modulating the catalyst architecture, base strength, and reaction temperature, researchers can achieve divergent synthesis—either selectively cross-coupling the aryl core while preserving the alkyl handle, or selectively substituting the alkyl handle prior to palladium-catalyzed arylation.

Mechanistic Insights & Chemoselectivity (Causality)

As a Senior Application Scientist, it is critical to understand why these sites react differently to maintain control over the synthetic pathway.

-

The C(sp2)−Br Site (Position 4): The pyrimidine ring is highly electron-deficient. The lowest unoccupied molecular orbital (LUMO) is heavily localized at the C2 and C4 positions. This significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C4−Br bond [3]. Consequently, under standard Suzuki-Miyaura conditions, this site acts as the primary initiation point for the catalytic cycle.

-

The C(sp3)−Br Site (Position 5): The bromomethyl group is a heterobenzylic halide. While benzylic halides can undergo palladium-catalyzed cross-coupling [4], their primary mode of reactivity is nucleophilic aliphatic substitution ( SN2 ). The adjacent electron-withdrawing pyrimidine ring makes this carbon highly electrophilic.

The Selectivity Paradigm: To achieve chemoselective Suzuki-Miyaura coupling at C4 , the reaction must outpace the background hydrolysis or cross-coupling of the C5 bromomethyl group [1]. This is achieved by:

-